molecular formula C9H9IO3 B7987711 Methyl 3-iodo-5-methoxybenzoate

Methyl 3-iodo-5-methoxybenzoate

Cat. No. B7987711
M. Wt: 292.07 g/mol
InChI Key: UDFSNLVGNVHLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-iodo-5-methoxybenzoate is a useful research compound. Its molecular formula is C9H9IO3 and its molecular weight is 292.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-iodo-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-iodo-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Suzuki Cross-Coupling Reaction : Methyl 3-iodo-5-methoxybenzoate is used in the Suzuki cross-coupling reaction to obtain biaryls. This reaction is optimized for good yield using anhydrous benzene and sodium phenoxide, indicating its significance in organic synthesis (Chaumeil, Signorella, & Drian, 2000).

  • Imaging Inflammation : A study on [(125)I]IodoDPA-713, which targets the translocator protein (TSPO), was synthesized from methyl-4-methoxybenzoate. This compound is used for imaging inflammation in preclinical models, suggesting its potential in medical diagnostics (Wang et al., 2009).

  • Singlet Molecular Oxygen Generation and Quenching : Methyl 3-iodo-5-methoxybenzoate is studied for its ability to generate and quench singlet molecular oxygen. Such properties are significant in the study of photostabilizers and their applications in materials science (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).

  • Intramolecular Cyclization : The compound is involved in the formation of iodine-substituted benzenes via intramolecular cyclization, highlighting its role in complex organic synthesis processes (Matsumoto, Takase, & Ogura, 2008).

  • Methyl Transfer in Microbial Metabolism : Methyl 3-iodo-5-methoxybenzoate is relevant in studies of methyl transfer reactions in microorganisms. This aspect is crucial for understanding microbial metabolism and its applications in biotechnology (Stupperich & Konle, 1993).

  • Synthesis of Antimicrobial and Antitumor Compounds : Derivatives of methyl 3-iodo-5-methoxybenzoate are synthesized from marine endophytic fungi, showing moderate antitumor and antimicrobial activity. This suggests its potential in pharmaceutical research (Xia et al., 2011).

  • Thyroid Hormone Analogs : Methyl 3-iodo-5-methoxybenzoate is studied as an analogue of thyroid hormones, contributing to the understanding of thyroid function and related diseases (Wilkinson, 1959).

properties

IUPAC Name

methyl 3-iodo-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFSNLVGNVHLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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